molecular formula C14H17BrN2O B14697826 Acetanilide, 4'-bromo-2-(diallylamino)- CAS No. 21340-44-3

Acetanilide, 4'-bromo-2-(diallylamino)-

Cat. No.: B14697826
CAS No.: 21340-44-3
M. Wt: 309.20 g/mol
InChI Key: KVVHQLBNPLIICJ-UHFFFAOYSA-N
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Description

4'-Bromo-2-(diallylamino)acetanilide (CAS 21340-44-3) is an acetanilide derivative with the molecular formula C₁₄H₁₇BrN₂O and a molecular weight of 309.2 g/mol . Its structure features a bromine atom at the 4' position of the phenyl ring and a diallylamino group (-N(CH₂CH=CH₂)₂) at the 2 position, distinguishing it from simpler acetanilide analogs. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive sites, which allow for further functionalization.

Properties

CAS No.

21340-44-3

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C14H17BrN2O/c1-3-9-17(10-4-2)11-14(18)16-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2,(H,16,18)

InChI Key

KVVHQLBNPLIICJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-bromo-2-(diallylamino)acetanilide The bromination process is an electrophilic substitution reaction on the aromatic ring of acetanilide . The reaction conditions include:

    Acetanilide: 10 g

    Glacial acetic acid: 70 ml

    Bromine: 4.2 ml

    Sodium bisulphite: Sufficient quantity

  • Rectified spirit

The acetanilide is dissolved in glacial acetic acid and cooled. Bromine is added dropwise with constant stirring, and the reaction mixture is kept in cold water due to its exothermic nature. The product, para-bromoacetanilide , is then isolated and purified .

Industrial Production Methods: Industrial production methods for 4’-bromo-2-(diallylamino)acetanilide may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4’-bromo-2-(diallylamino)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Bromine : Used for bromination.
  • Diallylamine : Used for introducing the diallylamino group.

Major Products:

  • Para-bromoacetanilide : Intermediate product.
  • 4’-bromo-2-(diallylamino)acetanilide : Final product.

Mechanism of Action

The mechanism of action of 4’-bromo-2-(diallylamino)acetanilide involves its interaction with specific molecular targets and pathways. The bromine and diallylamino groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Acetanilide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
4'-Bromo-2-(diallylamino)acetanilide C₁₄H₁₇BrN₂O 309.2 4'-Br, 2-diallylamino Bulky diallylamino group; moderate lipophilicity
2'-Bromo-4'-methylacetanilide C₉H₁₀BrNO 228.1 2'-Br, 4'-CH₃ Compact structure; higher crystallinity
4'-Bromo-2'-chloroacetanilide C₈H₇BrClNO 248.5 4'-Br, 2'-Cl Electron-withdrawing Cl; increased reactivity
3-N,N-Diallylamino-4-methoxyacetanilide C₁₄H₁₉N₂O₂ 263.3 4-OCH₃, 3-diallylamino Methoxy enhances solubility in polar solvents

Key Observations:

  • Substituent Effects: The diallylamino group in 4'-Bromo-2-(diallylamino)acetanilide introduces steric bulk and electron-donating properties, contrasting with the electron-withdrawing effects of chlorine in 4'-Bromo-2'-chloroacetanilide . This difference impacts reactivity in nucleophilic substitution reactions.
  • Solubility: The diallylamino group increases lipophilicity compared to methyl or methoxy substituents, as seen in 2'-Bromo-4'-methylacetanilide and 3-N,N-Diallylamino-4-methoxyacetanilide . However, solubility in organic solvents (e.g., ether, chloroform) is generally higher than in aqueous media due to the bromine atom’s hydrophobic nature .

Research Findings and Implications

  • Metabolic Stability: Unlike simpler acetanilides (e.g., N-acetyl-p-aminophenol), 4'-Bromo-2-(diallylamino)acetanilide’s bulky substituents may slow metabolic degradation, as observed in acetanilide derivative studies .
  • Biological Activity: The diallylamino group’s electron-donating nature could modulate interactions with biological targets, though direct studies are lacking .

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